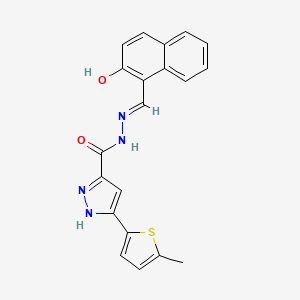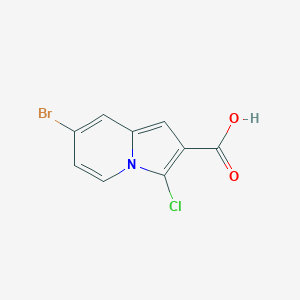
6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, a related compound was synthesized from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry .科学的研究の応用
Antiviral Activity
Compounds with structural similarities to the one mentioned have been reported to exhibit antiviral properties. For instance, indole derivatives, which share some structural characteristics with the compound , have been synthesized and tested for their antiviral efficacy. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
The structural complexity of the compound suggests potential anti-inflammatory applications. Indole derivatives, which may serve as a comparison, have been found to possess anti-inflammatory activities. Specific derivatives have demonstrated significant activity along with a low ulcerogenic index when compared to standard drugs .
Anticancer Potential
Heterocyclic compounds like the one described are often explored for their anticancer potential. The presence of multiple rings and functional groups can interact with biological targets that are relevant in cancer pathways. While specific data on this compound’s anticancer activity is not readily available, its structural analogs have been investigated for such uses .
Antimicrobial Efficacy
The compound’s structure, which includes a pyrimidine ring, suggests it could be effective against bacterial infections. Imidazole-containing compounds, which are structurally related, have shown good antimicrobial potential, indicating a possibility for the compound to be used in developing new antimicrobial agents .
Enzyme Inhibition
Given its complex structure, the compound could act as an enzyme inhibitor, potentially impacting various metabolic pathways. Indole derivatives, for example, have been reported to exhibit anticholinesterase activities, which could be relevant in the treatment of diseases like Alzheimer’s .
Neuroprotective Effects
The compound may also have neuroprotective effects due to its potential influence on oxidative stress and memory. Nicotine derivatives, which can be structurally related, have been studied for their impact on cognitive functions and their ability to mitigate oxidative stress in the brain .
作用機序
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
This could involve binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is likely that the compound’s action results in a variety of molecular and cellular effects.
特性
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-21-15(23)7-6-12(20-21)10-4-2-3-5-11(10)19-16(24)13-8-14(22)18-9-17-13/h2-9H,1H3,(H,19,24)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOOEHHYEBEXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2962197.png)
![3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2962209.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2962215.png)


![4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2962218.png)
